molecular formula C8H11NO2 B2598039 [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol CAS No. 2377035-49-7

[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol

Cat. No.: B2598039
CAS No.: 2377035-49-7
M. Wt: 153.181
InChI Key: TURQSTXUBXKJAX-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₉NO₂ (molecular weight: 139.16 g/mol) .

Properties

IUPAC Name

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-7-4-8(11-9-7)3-6-1-2-6/h4,6,10H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURQSTXUBXKJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which occurs regioselectively under mild basic conditions (e.g., using sodium bicarbonate) at ambient temperature . The reaction involves the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopropylmethyl oxazole carboxylic acid.

    Reduction: Formation of cyclopropylmethyl oxazole alcohol.

    Substitution: Formation of cyclopropylmethyl oxazole halides.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. It can facilitate the development of new chemical entities by providing a versatile building block for further modifications.

Biology

  • Antimicrobial Activity : Research indicates that [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol exhibits antimicrobial properties. Studies have shown its effectiveness against a variety of pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential use in treating infectious diseases and cancer. Its mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, which are crucial for disease progression.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against ESKAPE pathogens with MIC values indicating significant inhibition.
Study 2Anticancer PropertiesShowed reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer drug.
Study 3Mechanism of ActionInvestigated the interaction of the compound with cellular receptors, revealing pathways involved in apoptosis induction.

Mechanism of Action

The mechanism of action of [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The oxazole ring and cyclopropylmethyl group may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: Cyclopropylmethyl (Target Compound): Introduces a rigid, non-planar structure that may reduce metabolic degradation compared to flexible alkyl chains (e.g., isobutyl in ). Aromatic vs. Aliphatic: The 2,4-difluorophenyl group () adds aromaticity and electron-withdrawing properties, likely enhancing binding affinity in biological targets (e.g., kinase inhibitors). Halogenation: The 5-chloropentyl substituent () increases lipophilicity (logP) and may improve membrane permeability but could raise toxicity concerns.

Physicochemical Properties

  • Lipophilicity :
    • Isobutyl () and 5-chloropentyl () derivatives exhibit higher logP values compared to the cyclopropylmethyl analogue, suggesting greater membrane permeability but lower aqueous solubility.
  • Polarity: The hydroxymethyl group in all compounds contributes to moderate polarity, while the amino group () and fluorine atoms () further modulate electronic properties.

Biological Activity

[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of cyclopropylmethyl halides with oxazoles. The synthesis typically yields a pale-orange solid, which can be purified using column chromatography. The purity and identity of the compound are confirmed through techniques such as LC-MS and NMR spectroscopy .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound was tested against the ESKAPE pathogens, a group known for their multidrug resistance. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecium16
Pseudomonas aeruginosa64
Acinetobacter baumannii32

These results indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly Enterococcus faecium, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated cytotoxic effects with IC50 values as follows:

Cell LineIC50 (µM)
MCF-715
HeLa10

These results suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further investigation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. Preliminary studies suggest that the compound may inhibit key metabolic pathways in bacteria and disrupt cell cycle progression in cancer cells .

Case Studies

Case Study 1: ESKAPE Pathogen Inhibition
A recent study focused on the efficacy of this compound against ESKAPE pathogens. The compound was found to significantly reduce bacterial load in vitro and demonstrated synergistic effects when combined with standard antibiotics like ciprofloxacin. This synergy suggests potential for combination therapies in clinical settings .

Case Study 2: Anticancer Efficacy
In vitro testing on MCF-7 cells revealed that treatment with this compound led to increased apoptosis markers compared to untreated controls. Flow cytometry analysis showed a notable increase in early apoptotic cells after 24 hours of treatment, indicating that the compound may induce programmed cell death in cancer cells .

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